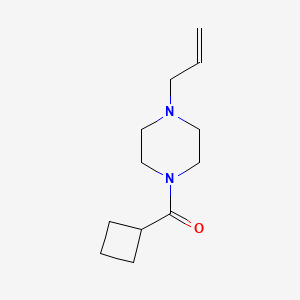![molecular formula C21H33N3O B5432856 N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5432856.png)
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride, also known as Bupivacaine, is a local anesthetic drug used for pain management during surgical procedures. It is a potent and long-acting anesthetic agent that blocks nerve impulses, leading to numbness and loss of sensation in the affected area.
Mécanisme D'action
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride works by blocking sodium channels in the nerve fibers, preventing the transmission of nerve impulses. This leads to a loss of sensation and muscle function in the affected area. This compound is a long-acting anesthetic agent, which means that it has a slower onset and longer duration of action compared to other local anesthetics.
Biochemical and Physiological Effects:
This compound has been shown to have both local and systemic effects on the body. Local effects include numbness, loss of sensation, and muscle weakness in the affected area. Systemic effects include decreased blood pressure, heart rate, and cardiac output. This compound has also been shown to have anti-inflammatory properties, which may contribute to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride is a widely used local anesthetic agent in laboratory research due to its potency and long-acting properties. However, its use is limited by its potential toxicity, especially at higher doses. This compound has been shown to cause cardiac toxicity, which can be fatal in some cases. Careful dosing and monitoring are required when using this compound in laboratory experiments.
Orientations Futures
Future research on N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride could focus on developing safer and more effective local anesthetic agents. This could involve modifying the chemical structure of this compound to reduce its toxicity while maintaining its anesthetic properties. Additionally, further research could be done on the anti-inflammatory properties of this compound and their potential therapeutic applications.
Méthodes De Synthèse
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride is synthesized by the reaction of 4-chlorobenzonitrile with 1-butyl-4-piperidinol in the presence of sodium hydride. The resulting intermediate is then reacted with 3-pyrrolidinecarboxylic acid to yield this compound.
Applications De Recherche Scientifique
N-[(1-butyl-4-piperidinyl)methyl]-3-(3-pyrrolidinyl)benzamide dihydrochloride is widely used in clinical and laboratory research for its potent anesthetic properties. It is commonly used in animal models to induce local anesthesia and to study the effects of nerve block on pain perception. This compound has also been used in vitro to study the effects of local anesthetics on ion channels and membrane potential.
Propriétés
IUPAC Name |
N-[(1-butylpiperidin-4-yl)methyl]-3-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-3-11-24-12-8-17(9-13-24)15-23-21(25)19-6-4-5-18(14-19)20-7-10-22-16-20/h4-6,14,17,20,22H,2-3,7-13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVCDAYDSXMYPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)C3CCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(5-ethyl-2-thienyl)methylene]-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5432776.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(4-chlorobenzyl)piperazine](/img/structure/B5432786.png)
![5-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5432793.png)
![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanenitrile](/img/structure/B5432794.png)
![4-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5432802.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5432806.png)

![5-imino-2-isobutyl-6-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5432822.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-propylisonicotinamide](/img/structure/B5432830.png)
![4-(4-biphenylylmethyl)-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B5432836.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5432839.png)
![ethyl 2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5432851.png)
![1'-(4-chlorobenzoyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5432859.png)